二乙烯基原叶绿素

描述

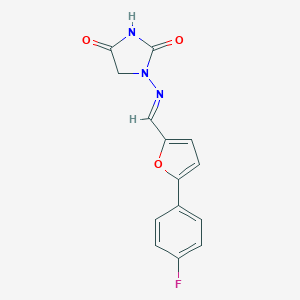

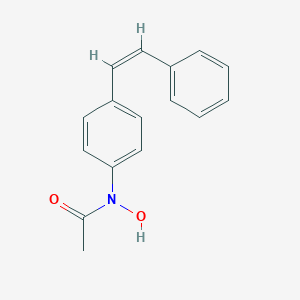

Divinyl protochlorophyllide is an intermediate in the biosynthesis of chlorophyll . It is a substrate for the enzyme divinyl chlorophyllide a 8-vinyl-reductase, which catalyzes the reduction of the 8-vinyl group on the tetrapyrrole to an ethyl group . This enzyme is part of the biosynthetic pathway to chlorophylls .

Synthesis Analysis

The synthesis of divinyl protochlorophyllide involves the reduction of the 8-vinyl group on the tetrapyrrole to an ethyl group, which is indispensable for monovinyl chlorophyll synthesis . This process is catalyzed by the enzyme 3,8-divinyl protochlorophyllide a 8-vinyl-reductase . The enzyme can also convert alternative substrates, for example, 3,8-divinyl chlorophyllide a .Molecular Structure Analysis

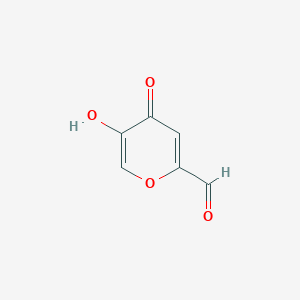

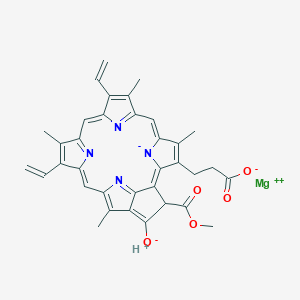

Divinyl protochlorophyllide has a tetrapyrrole structure with a Mg ion at the center . The structure is similar to that of protochlorophyllide a, but it has an additional vinyl group .Chemical Reactions Analysis

The main chemical reaction involving divinyl protochlorophyllide is its reduction to protochlorophyllide. This reaction is catalyzed by the enzyme divinyl chlorophyllide a 8-vinyl-reductase and involves the substrates 3,8-divinylprotochlorophyllide, NADPH, and H+ .Physical And Chemical Properties Analysis

The physical and chemical properties of divinyl protochlorophyllide are influenced by the solvent in which it is dissolved . Its fluorescence spectra and lifetimes have been measured in various organic solvents .科学研究应用

叶绿体生物发生和叶绿素合成:DV PChlide 是叶绿素生物合成中的一个关键中间体,而叶绿素对于植物的光合作用至关重要。它经历光转化为二乙烯基叶绿素,这是叶绿素形成的关键步骤 (Hanamoto & Castelfranco, 1983)。

分子结构分析:原叶绿素及其叶绿素光还原产物的二乙烯基结构已通过核磁共振光谱和快速原子轰击质谱确定,提供了对高等植物中叶绿素生物合成途径的见解 (Wu & Rebeiz, 1984)。

在高等植物中的检测:DV PChlide 已被检测为 etiolated 高等植物原叶绿素池中的主要成分,突出了其在植物发育中的普遍性和重要性 (Belanger & Rebeiz, 1980)。

在光合细菌中的作用:在光合细菌红杆菌中,研究了 DV PChlide 池以了解原叶绿素和叶绿素的二乙烯基和单乙烯基特性,有助于更广泛地理解不同生物体的光合作用 (Suzuki & Bauer, 1995)。

酶促还原为单乙烯基叶绿素:对[4-乙烯基]叶绿素 a 还原酶(一种将 DV 叶绿素 a 转化为单乙烯基叶绿素 a 的酶)的研究提供了对 DV PChlide 转化为单乙烯基叶绿素 a(绿叶植物中的主要叶绿素)的见解 (Parham & Rebeiz, 1992)。

分析和制备应用:开发了一种用于分离单乙烯基和二乙烯基原叶绿素的高效液相色谱方法,在分析和制备规模纯化中都有应用,可用于研究它们的性质和功能 (Kruk & Myśliwa-Kurdziel, 2004)。

多种生物活性:由 DV PChlide 合成的叶绿素表现出多种生物活性,例如抗菌、抗病毒和抗增殖活性。它们广泛用于食品、医药和制药应用 (Wang et al., 2021)。

未来方向

Future research could focus on further understanding the functionality of the 8-vinyl reductases involved in the conversion of divinyl protochlorophyllide to monovinyl protochlorophyllide . Additionally, the creation of a synthetic microbe capable of harvesting energy from sunlight for the biosynthesis of molecules of choice is an exciting future direction .

属性

IUPAC Name |

magnesium;3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-22-yl]propanoate;hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-9,12-14,31H,1-2,10-11H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBIPIDDNARELO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=C(C2=C3C(C(=C4C3=NC(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)C=C)C)C=C)[O-])C(=O)OC)CCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Divinyl protochlorophyllide | |

CAS RN |

18433-30-2 | |

| Record name | 2,4-Divinylprotochlorophyllide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018433302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)